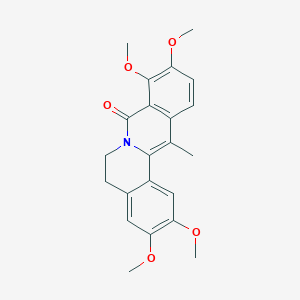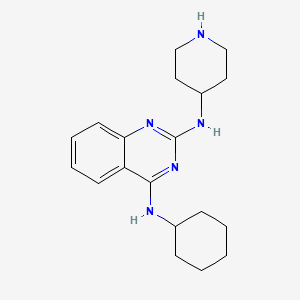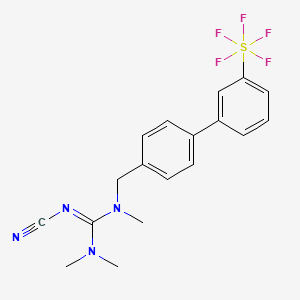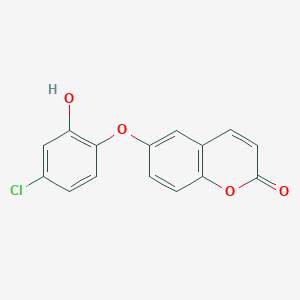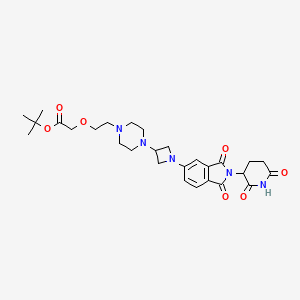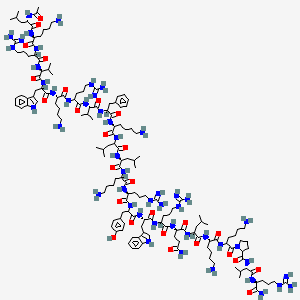
Ac-Leu-Lys-DL-Arg-Val-DL-Trp-Lys-DL-Arg-Val-DL-Phe-Lys-DL-Leu-Leu-DL-Lys-Arg-DL-Tyr-Trp-DL-Arg-Gln-DL-Leu-Lys-DL-Lys-DL-Pro-Val-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ac-Leu-Lys-DL-Arg-Val-DL-Trp-Lys-DL-Arg-Val-DL-Phe-Lys-DL-Leu-Leu-DL-Lys-Arg-DL-Tyr-Trp-DL-Arg-Gln-DL-Leu-Lys-DL-Lys-DL-Pro-Val-Arg-NH2” is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical and pharmaceutical applications, leveraging the unique properties of each amino acid in the sequence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Certain amino acids like tryptophan and tyrosine can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of specific amino acid derivatives during synthesis.
Major Products
The major products of these reactions would depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学的研究の応用
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a component of vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
作用機序
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, or other proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can activate or inhibit biological pathways, leading to the desired therapeutic or biochemical outcomes.
類似化合物との比較
Similar Compounds
Ac-Leu-Lys-DL-Arg-Val-DL-Trp-Lys-DL-Arg-Val-DL-Phe-Lys-DL-Leu-Leu-DL-Lys-Arg-DL-Tyr-Trp-DL-Arg-Gln-DL-Leu-Lys-DL-Lys-DL-Pro-Val-Arg-NH2: Similar peptides with slight variations in amino acid sequences.
Other Synthetic Peptides: Peptides designed for specific applications, such as antimicrobial peptides or cell-penetrating peptides.
Uniqueness
This peptide’s uniqueness lies in its specific sequence, which can be tailored to achieve particular biochemical properties and interactions. The presence of both L- and D-amino acids can enhance its stability and resistance to enzymatic degradation, making it suitable for various applications.
特性
分子式 |
C157H261N49O27 |
|---|---|
分子量 |
3267.1 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[(2S)-6-amino-1-[[6-amino-1-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C157H261N49O27/c1-87(2)77-116(183-94(15)207)140(221)188-105(47-23-29-65-158)131(212)186-113(57-39-75-180-157(174)175)139(220)204-127(92(11)12)151(232)202-123(84-98-86-182-103-46-22-20-44-101(98)103)147(228)192-107(49-25-31-67-160)132(213)187-112(56-38-74-179-156(172)173)138(219)203-126(91(9)10)150(231)201-121(81-95-41-17-16-18-42-95)144(225)191-109(51-27-33-69-162)135(216)196-119(80-90(7)8)143(224)198-118(79-89(5)6)142(223)189-106(48-24-30-66-159)130(211)185-111(55-37-73-178-155(170)171)136(217)199-120(82-96-59-61-99(208)62-60-96)145(226)200-122(83-97-85-181-102-45-21-19-43-100(97)102)146(227)193-110(54-36-72-177-154(168)169)133(214)194-114(63-64-125(164)209)137(218)197-117(78-88(3)4)141(222)190-108(50-26-32-68-161)134(215)195-115(52-28-34-70-163)152(233)206-76-40-58-124(206)148(229)205-128(93(13)14)149(230)184-104(129(165)210)53-35-71-176-153(166)167/h16-22,41-46,59-62,85-93,104-124,126-128,181-182,208H,23-40,47-58,63-84,158-163H2,1-15H3,(H2,164,209)(H2,165,210)(H,183,207)(H,184,230)(H,185,211)(H,186,212)(H,187,213)(H,188,221)(H,189,223)(H,190,222)(H,191,225)(H,192,228)(H,193,227)(H,194,214)(H,195,215)(H,196,216)(H,197,218)(H,198,224)(H,199,217)(H,200,226)(H,201,231)(H,202,232)(H,203,219)(H,204,220)(H,205,229)(H4,166,167,176)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)(H4,174,175,180)/t104-,105-,106?,107-,108-,109-,110?,111-,112?,113?,114-,115?,116-,117?,118-,119?,120?,121?,122-,123?,124?,126-,127-,128-/m0/s1 |
InChIキー |
LFLJAXNMPOOIQF-VRLBGABKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NC(CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


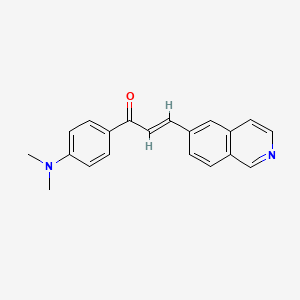
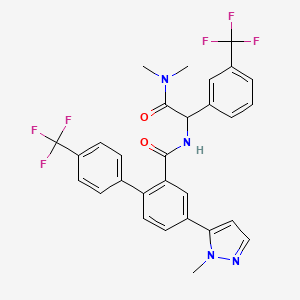
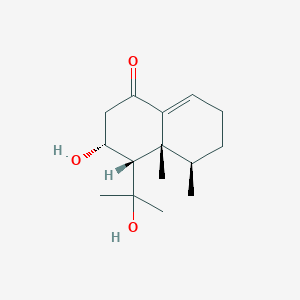
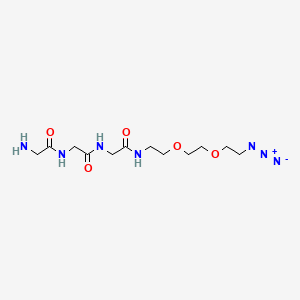
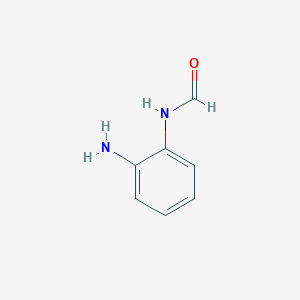
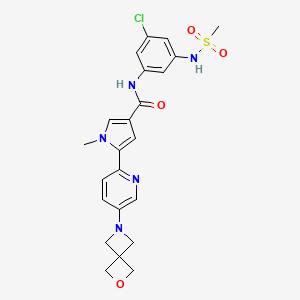
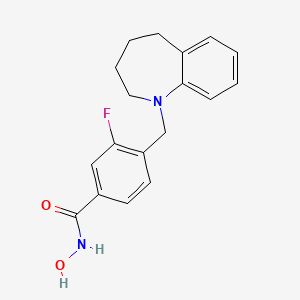
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
